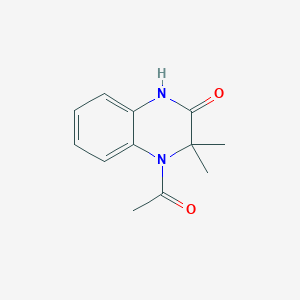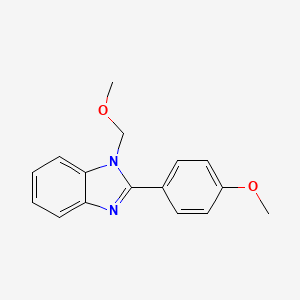![molecular formula C13H15NO3 B5687708 methyl 3-[(3-methyl-2-butenoyl)amino]benzoate](/img/structure/B5687708.png)
methyl 3-[(3-methyl-2-butenoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(3-methyl-2-butenoyl)amino]benzoate, also known as MMB, is a synthetic compound that has gained attention in recent years due to its potential applications in various fields of research. This molecule is a member of the family of N-acyl amino acid derivatives and is synthesized by the reaction of 3-methyl-2-butenoyl chloride with methyl anthranilate in the presence of a base. MMB has shown promising results in scientific research, which has led to its increased use in various studies.
作用机制
The mechanism of action of methyl 3-[(3-methyl-2-butenoyl)amino]benzoate is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in cells. In a study conducted by Li et al., this compound was found to activate the p38 MAPK signaling pathway, which led to the induction of apoptosis in breast cancer cells. This compound has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In a study conducted by Liu et al., this compound was found to reduce the levels of pro-inflammatory cytokines in a mouse model of acute lung injury. This compound has also been shown to induce apoptosis in cancer cells by activating the p38 MAPK signaling pathway. In addition, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
实验室实验的优点和局限性
Methyl 3-[(3-methyl-2-butenoyl)amino]benzoate has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be improved by recrystallization. This compound has also shown promising results in various fields of research, including anti-inflammatory, analgesic, and anti-cancer research. However, there are also limitations to the use of this compound in lab experiments. The mechanism of action of this compound is not fully understood, and more research is needed to fully elucidate its effects. In addition, the potential side effects of this compound are not well known, and more research is needed to determine its safety profile.
未来方向
There are several future directions for research on methyl 3-[(3-methyl-2-butenoyl)amino]benzoate. One area of research could be the development of this compound as a potential anti-cancer agent. More studies are needed to determine the effectiveness of this compound in different types of cancer and to further elucidate its mechanism of action. Another area of research could be the development of this compound as a potential anti-inflammatory and analgesic agent. More studies are needed to determine the effectiveness of this compound in different inflammatory conditions and to further elucidate its mechanism of action. Finally, more research is needed to determine the safety profile of this compound and to identify any potential side effects.
合成方法
The synthesis of methyl 3-[(3-methyl-2-butenoyl)amino]benzoate involves the reaction of 3-methyl-2-butenoyl chloride with methyl anthranilate in the presence of a base. The reaction yields this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学研究应用
Methyl 3-[(3-methyl-2-butenoyl)amino]benzoate has shown potential in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. In a study conducted by Li et al., this compound was found to inhibit the growth of human breast cancer cells by inducing apoptosis. This compound has also been studied for its anti-inflammatory and analgesic effects. In a study conducted by Liu et al., this compound was found to reduce inflammation and pain in a mouse model of acute lung injury.
属性
IUPAC Name |
methyl 3-(3-methylbut-2-enoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(2)7-12(15)14-11-6-4-5-10(8-11)13(16)17-3/h4-8H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGYWTDYPSASHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC(=C1)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5687655.png)
![3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5687656.png)
![methyl 4-[(cyclobutylacetyl)amino]benzoate](/img/structure/B5687660.png)
![5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B5687665.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide dihydrochloride](/img/structure/B5687672.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5687676.png)

![2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687694.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide](/img/structure/B5687705.png)
![{2-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5687714.png)
![2-cyclopropyl-5-[1-(2,4-difluorophenyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]pyrimidine](/img/structure/B5687719.png)
![(1S*,5R*)-3-[(2,4-dichlorophenoxy)acetyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5687724.png)